molecular formula C20H22N2O3 B5057638 ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate

ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate

Cat. No. B5057638
M. Wt: 338.4 g/mol
InChI Key: QKEGVMIPPNNWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate, also known as EMD 638683, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the inhibition of specific enzymes involved in cellular processes. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit DNA synthesis and cell proliferation, leading to cell death. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, leading to improved cognitive function. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, leading to improved motor function.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Another advantage is its potential therapeutic applications in various diseases. However, one limitation of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the optimization of its pharmacokinetic properties and the development of more effective drug delivery systems could improve its therapeutic potential.

Synthesis Methods

The synthesis of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the reaction of 4-anilino-2-methylquinoline with ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound. This synthesis method has been optimized to produce high yields of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 with good purity.

Scientific Research Applications

Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease. In Parkinson's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, a key factor in the development of the disease.

properties

IUPAC Name

ethyl 2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-20(24)19(23)22-14(2)13-17(16-11-7-8-12-18(16)22)21-15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEGVMIPPNNWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate

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